4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Pharmacokinetics Antibacterial Dosing Sulfonamide Classification

4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (CAS 1829-84-1), universally known as Sulfamethoxazole (SMX), is a mid-20th-century, intermediate-acting sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. As a structural analog of para-aminobenzoic acid (PABA), it exerts bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative organisms.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 1829-84-1
Cat. No. B12885067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
CAS1829-84-1
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=CON=C1NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O3S/c1-7-6-16-12-10(7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
InChIKeyIHFVIDNQOFTUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (Sulfamethoxazole): A Quantitative Procurement Guide


4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (CAS 1829-84-1), universally known as Sulfamethoxazole (SMX), is a mid-20th-century, intermediate-acting sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway [1]. As a structural analog of para-aminobenzoic acid (PABA), it exerts bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative organisms [1]. Unlike many legacy sulfonamides, SMX has achieved its greatest clinical and commercial significance not as a monotherapy, but as the indispensable partner in a fixed-dose, synergistic 5:1 combination with the dihydrofolate reductase (DHFR) inhibitor trimethoprim (co-trimoxazole), an essential medicine listed by the World Health Organization [2]. For scientific procurement, its value is defined by this precise pharmacodynamic partnership, which depends on its specific and well-characterized pharmacokinetic profile relative to its closest structural analogs.

Why Generic Substitution of Sulfamethoxazole with Close Analogs Is Not Chemically or Pharmacokinetically Justified


While the sulfonamide class shares a common sulfanilamide core, the identity of the N1-heterocyclic substituent (here, 4-methyl-1,2-oxazole) is the primary driver of profound differences in pharmacokinetic fate, protein binding, solubility, and clinical dosing schedule [1]. Blind substitution of Sulfamethoxazole with a close analog, such as the short-acting sulfisoxazole (t1/2 ~6 h) or the highly protein-bound sulfadoxine (t1/2 >100 h), would catastrophically disrupt the precise 1:5 pharmacodynamic ratio required for synergistic co-activity with trimethoprim, a cornerstone of co-trimoxazole therapy [2]. For example, sulfadiazine has a lower protein binding (50%) and higher free fraction than SMX, leading to clinically different concentrations of active drug in serum and urine [3]. These differences translate into distinct dosing intervals (q6h, q12h, weekly) and divergent tissue penetration profiles, making the selection of SMX a specific, data-driven decision rather than a class-level interchangeable one [1].

Product-Specific Quantitative Differentiation Evidence for Sulfamethoxazole vs. Its Closest Analogs


Extended Elimination Half-Life vs. Sulfisoxazole Enables a Clinically Superior q12h Dosing Regimen

The defining pharmacokinetic divergence between sulfamethoxazole and its closest structural analog, sulfisoxazole, is the elimination half-life. Sulfamethoxazole is classified as an intermediate-acting sulfonamide with a mean serum half-life of approximately 10–12 hours, compared to sulfisoxazole, a short-acting agent with a half-life of ~6 hours [1][2]. This ~2-fold difference in half-life is the primary evidence that enables a convenient twice-daily (q12h) dosing regimen for SMX, versus the necessity for more frequent q6h dosing for sulfisoxazole [2]. The longer half-life directly results from a slower rate of gastrointestinal absorption and urinary excretion of unconjugated drug [2]. This pharmacokinetic advantage is the sole justification for SMX monotherapy over sulfisoxazole, as their antibacterial spectra are comparable [2].

Pharmacokinetics Antibacterial Dosing Sulfonamide Classification

Lower Protein Binding vs. Sulfadiazine Dictates Free Drug Concentration and Co-Trimoxazole Partnering

In a direct crossover intravenous infusion study comparing sulfamethoxazole/trimethoprim with sulfadiazine/trimethoprim, sulfamethoxazole exhibited significantly higher serum protein binding (71%) compared to sulfadiazine (50%) [1]. This difference in protein binding is pharmacokinetically critical; the free (unbound) fraction of active sulfonamide is lower for SMX, which means that despite a higher total plasma concentration, the concentration of microbiologically active drug is proportionally less. The study concluded that sulfadiazine is 'pharmacokinetically superior' due to its lower protein binding and larger distribution volume (0.29 vs 0.21 L/kg), leading to higher concentrations of active drug in serum and urine [1]. For procurement, sulfamethoxazole is specifically chosen when its higher protein binding and resulting pharmacokinetic profile are required for a specific 5:1 ratio with trimethoprim, a pharmacodynamic synergy not achievable with sulfadiazine.

Protein Binding Pharmacokinetics Sulfonamide Comparison

Clinical Non-Inferiority to Sulfamethizole in Uncomplicated UTI with a Distinct Half-Life Advantage

In a prospective, randomized, double-blind clinical trial comparing sulfamethoxazole with the short-acting sulfonamide sulfamethizole for the treatment of uncomplicated acute urinary tract infections, both drugs demonstrated statistically indistinguishable cure rates of 92.5% (sulfamethoxazole, n=53) and 91.5% (sulfamethizole, n=59) [1]. The rates of side effects were also comparable (4.2% vs 5.4%) [1]. While this shows non-inferiority in clinical efficacy, sulfamethoxazole's advantage lies in its intermediate half-life, allowing for less frequent dosing than sulfamethizole, a short-acting agent. This evidence supports the selection of SMX as a monotherapy for uncomplicated UTI when a longer dosing interval is desired, without sacrificing efficacy.

Urinary Tract Infection Clinical Trial Sulfonamide Efficacy

Synergistic Ratio-Dependent Antimicrobial Activity with Trimethoprim: The Foundation of Co-Trimoxazole

The therapeutic value of sulfamethoxazole is predominantly realized through its synergy with trimethoprim in a 5:1 fixed ratio (400 mg SMX + 80 mg TMP) [1]. This synergy results from sequential blockade of folate synthesis: SMX inhibits dihydropteroate synthase, while TMP inhibits dihydrofolate reductase [1]. This combination expands the spectrum to include many organisms and is often bactericidal, a marked contrast to the bacteriostatic activity of SMX alone [2]. This synergistic relationship is not transferable to all sulfonamides; the specific pharmacokinetic profile of SMX (half-life, protein binding) is matched with TMP to maintain the synergistic ratio in plasma [1]. A direct clinical comparison in chancroid treatment showed that SMX-TMP cured 10/10 patients, identical to streptomycin, and was superior to sulfisoxazole alone (7/9 cured) [3].

Synergy Trimethoprim Co-trimoxazole Folatesynthesis

In Vitro Antiplasmodial Activity vs. Sulfadoxine: A Basis for Preventive Therapy in Malaria

Sulfamethoxazole has clinically significant in vitro activity against Plasmodium falciparum, sharing the same mechanism of action and resistance determinants (dihydropteroate synthase mutations) as sulfadoxine, the sulfonamide component of the antimalarial sulfadoxine-pyrimethamine (SP) [1]. A study of 70 P. falciparum isolates tested SMX and SDX in vitro, confirming cross-resistance patterns [1]. In a clinical study of HIV-positive patients, trimethoprim-sulfamethoxazole (TS) prophylaxis provided 99.5% protective efficacy against clinical malaria episodes and 97% efficacy against infection, while 4 SP treatment failures occurred in the control group [2]. This positions SMX not only as an antibacterial but also as a key antimalarial prophylactic agent, a role distinct from other sulfonamide analogs.

Antimalarial Plasmodium falciparum Sulfadoxine DHPS

High-Value Application Scenarios for Sulfamethoxazole Procurement Based on Quantifiable Differentiation


Manufacture of Fixed-Dose Combination Co-Trimoxazole Tablets (400/80 mg)

The primary industrial procurement scenario is as the active pharmaceutical ingredient (API) for the WHO Essential Medicine co-trimoxazole. The 5:1 synergistic ratio with trimethoprim is pharmacokinetically validated only for SMX, as its 10–12 h half-life aligns with that of TMP to maintain the synergistic plasma ratio [1]. Substitution with sulfisoxazole (t1/2 ~6h) would disrupt this ratio, leading to sub-therapeutic synergy.

Prophylaxis of Pneumocystis jirovecii Pneumonia (PCP) and Opportunistic Infections in Immunocompromised Patients

FDA-approved prophylaxis for PCP in HIV/AIDS and other immunocompromised states relies on the SMX-TMP combination [1]. This indication is a direct result of the synergy and the dual folate pathway blockade. The clinical data showing 99.5% protective efficacy against malaria in HIV-positive patients also supports its use as a dual-purpose prophylactic agent in malaria-endemic regions [2].

Treatment of Uncomplicated Urinary Tract Infections (UTIs) with a Convenient Twice-Daily Monotherapy Regimen

For procurement in settings where TMP is not available or not indicated, SMX monotherapy is a viable option for uncomplicated UTIs. The head-to-head clinical data demonstrate a 92.5% cure rate, non-inferior to other sulfonamides, but its intermediate half-life allows for a more convenient q12h dosing schedule compared to short-acting alternatives like sulfamethizole or sulfisoxazole [1].

Reference Standard for Sulfonamide Solubility and Drug-Drug Interaction Research

Sulfamethoxazole's well-characterized poor aqueous solubility (610 mg/L; practically insoluble in water) [1] and high protein binding (70%) [2] make it an ideal model compound for studying formulation technologies (e.g., dendrimer complexation, solid dispersions) aimed at enhancing the solubility of BCS Class II/IV drugs. The compound is also a classic substrate for studying N-acetyltransferase (NAT1/2) polymorphisms, with a 4.2-fold interindividual variability in N-acetylation [3].

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